molecular formula C10H8N2O3 B1353415 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 264264-32-6

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B1353415
CAS No.: 264264-32-6
M. Wt: 204.18 g/mol
InChI Key: CEBJCUYZEOLQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acid chlorides, hydrazides, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this acid have shown promising IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potential as anticancer agents .

Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the inhibition of specific proteins associated with cancer cell proliferation. For example, a study highlighted the compound's ability to inhibit HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar spindle formation, resulting in cell death .

Synthesis of Novel Compounds

Building Block for Drug Development:
The unique structure of this compound makes it an excellent building block for synthesizing novel pharmaceutical compounds. It has been utilized to create various derivatives that enhance biological activity or alter pharmacokinetic properties. For instance, modifications at the 3-position of the benzoic acid moiety have been explored to improve potency and selectivity against target proteins .

Material Science Applications

Polymer Chemistry:
In materials science, derivatives of this compound are being investigated for their potential use in polymer synthesis. The incorporation of oxadiazole rings into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore how these compounds can be integrated into high-performance materials .

Table 1: Cytotoxicity Data of Derivatives

Compound NameIC50 (µM)Target Cell LineReference
Compound A7.82MCF-7
Compound B6.02MCF-7
Compound C<0.1HSET Inhibition

Case Study: Inhibition of HSET

A recent study focused on synthesizing derivatives from this compound to evaluate their inhibitory effects on HSET. The results showed that certain modifications significantly improved potency:

  • Compound D : IC50 = 27 nM against HSET
  • Compound E : Retained selectivity against Eg5 with enhanced activity .

Comparison with Similar Compounds

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid can be compared with other similar compounds, such as:

These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique methyl group at the 5-position of this compound contributes to its distinct chemical and biological properties .

Biological Activity

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (referred to as "the compound") is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, including case studies and data tables that elucidate its pharmacological properties.

Chemical Structure

The compound features a benzoic acid moiety linked to a 5-methyl-1,2,4-oxadiazole ring. This unique structure is believed to contribute to its biological activity, particularly in cancer research and as an inhibitor of specific cellular pathways.

Biological Activity Overview

The biological activity of the compound has been investigated in several contexts, particularly in cancer cell lines and enzyme inhibition studies. Notable activities include:

  • Inhibition of HSET (KIFC1) : The compound has been identified as a micromolar inhibitor of HSET, a kinesin involved in centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
  • HDAC Inhibition : The compound has also shown potential as a histone deacetylase (HDAC) inhibitor, which is significant for its role in regulating gene expression related to cancer progression .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that treatment with the compound resulted in significant reductions in cell viability across various cancer cell lines. In particular, it induced multipolarity in centrosome-amplified human cancer cells, highlighting its potential as an anti-cancer agent .
  • Mechanistic Insights :
    • In vitro assays showed that the compound promotes proteasomal degradation of HDAC4 in Jurkat E6-1 cells, indicating a potential mechanism for its anti-cancer effects. The degradation efficiency varied across different cell lines, suggesting that cellular context significantly influences its activity .

Table 1: Inhibition Potency of this compound

Cell LineDC50 (nM) without ElacridarDC50 (nM) with Elacridar
Jurkat1.71.6
Neuro-2a812.3
Q175 Mouse Neurons1.1n.d.

DC50 values indicate the concentration required to inhibit 50% of the target activity .

Pharmacokinetic Profile

The pharmacokinetic properties of the compound have been characterized through various assays:

  • Stability : The compound exhibited a half-life of approximately 215 minutes in mouse plasma stability assays, indicating favorable metabolic stability for potential therapeutic use .
  • Solubility and Permeability : Studies indicated moderate permeability across cellular membranes, which is crucial for effective drug delivery and action within target cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via cyclization or coupling reactions. A common approach involves:

  • Reacting benzoic acid derivatives with hydroxylamine to form amidoxime intermediates, followed by cyclization with acyl chlorides or activated carboxylic acids under reflux conditions .
  • Using coupling agents like N,N'-diisopropylcarbodiimide (DIC) in N,N-dimethylformamide (DMF) or dichloromethane (DMF/DCM) mixtures to facilitate 1,2,4-oxadiazole ring formation .
  • Purification via column chromatography (e.g., gradient elution with cyclohexane/TBME) or recrystallization to achieve >95% purity. Monitor purity via HPLC or TLC with UV detection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxadiazole ring (e.g., characteristic shifts at δ 8.5–9.0 ppm for aromatic protons adjacent to the oxadiazole) and benzoic acid moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for C₁₁H₁₀N₂O₃).
  • IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .

Q. How can researchers identify and mitigate common synthetic impurities?

Methodological Answer: Common impurities include unreacted starting materials (e.g., benzoic acid derivatives) or byproducts from incomplete cyclization. Strategies:

  • Optimize reaction time and temperature (e.g., reflux for 16–18 hours in DMF with cesium carbonate as a base) to minimize intermediates .
  • Use scavengers or quenching agents (e.g., acetic acid for pH adjustment) to isolate the target compound .
  • Employ preparative HPLC for challenging separations .

Q. What are the solubility and handling recommendations for this compound?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Use DMSO for biological assays or DCM for synthetic reactions .
  • Handling : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring. Use desiccants to avoid moisture absorption .

Q. How should stability studies be designed for long-term storage?

Methodological Answer:

  • Conduct accelerated stability testing under varying conditions:

  • Temperature: –20°C, 4°C, and room temperature for 6–12 months.
  • Humidity: 40–75% RH to assess hydrolysis risk .
    • Monitor degradation via periodic HPLC analysis. If instability is observed, lyophilize the compound or store in anhydrous DMSO .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Methodological Answer:

  • Catalyst Optimization : Replace traditional bases (e.g., Cs₂CO₃) with milder alternatives (e.g., K₂CO₃) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 18 hours to 2–4 hours) while maintaining >90% yield .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer, improving reproducibility .

Q. How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Cross-reference with NIST Chemistry WebBook data for benzoic acid derivatives and oxadiazoles .
  • Validate purity: Impurities (e.g., residual solvents) can depress melting points. Recrystallize from ethanol/water mixtures and repeat DSC analysis .
  • Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-induced NMR shifts .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Perform in silico docking (e.g., AutoDock Vina) to predict binding affinity to biological targets (e.g., enzymes with oxadiazole-binding pockets) .
  • Use DFT calculations (Gaussian 09) to model the electron-withdrawing effects of the oxadiazole ring on the benzoic acid moiety’s acidity .

Q. How to design biological activity assays for this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against serine hydrolases or kinases, as oxadiazoles often act as inhibitors. Use fluorogenic substrates (e.g., AMC-tagged peptides) for real-time activity monitoring .
  • Antimicrobial Testing : Employ broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, given structural similarity to known antimicrobial oxadiazoles .

Q. What strategies address stability issues in aqueous buffers for in vitro assays?

Methodological Answer:

  • Prodrug Design : Convert the benzoic acid group to a methyl ester for improved stability, then hydrolyze in situ with esterases .
  • Buffering Agents : Use phosphate buffers (pH 7.4) with 1% DMSO to minimize precipitation. Pre-warm solutions to 37°C before use .

Properties

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBJCUYZEOLQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427813
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264264-32-6
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 614 g (3.41 mol) of 3-(N-hydroxycarbamimidoyl)benzoic acid, 756 ml (8.0 mol) of acetic anhydride and 2 l of acetic acid is heated at a temperature of 118° C. for 14 hours. The reaction mixture is cooled to 6° C. and filtered off with suction. The residue is taken up in 2 l of water, filtered off with suction and washed well with water. The residue is recrystallised from ethanol/water: 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid as colourless crystals; m.p. 225°; ESI 205 (M+H).
Quantity
614 g
Type
reactant
Reaction Step One
Quantity
756 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.